molecular formula C7H7BF4 B1215270 Tropylium tetrafluoroborate CAS No. 27081-10-3

Tropylium tetrafluoroborate

Cat. No. B1215270
CAS RN: 27081-10-3
M. Wt: 177.94 g/mol
InChI Key: SQVQHTIKOZVGLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tropylium tetrafluoroborate involves the reaction of tropylium ion with various substrates in the presence of suitable conditions. For instance, it has been synthesized through the oxidation of tropylium to tropone by rabbit liver aldehyde oxidase, showcasing its unique ability to undergo oxidation reactions in the absence of typical functional groups found in other substrates of aldehyde oxidase (Banks & Barnett, 1986).

Molecular Structure Analysis

The molecular structure of tropylium tetrafluoroborate is characterized by its stabilized carbonium ion nature. This aromatic hydrocarbon lacks the aldehyde, imine, or iminium functional groups present in other substrates of aldehyde oxidase, making it a unique tool for mechanistic studies (Banks & Barnett, 1986).

Chemical Reactions and Properties

Tropylium tetrafluoroborate participates in a variety of chemical reactions, demonstrating its versatility as a substrate. It has been utilized in the synthesis of heteroazulene-substituted tropylium ions, showing stability variations among its derivatives based on spectrophotometrically obtained pKR+ values and reduction potentials measured by cyclic voltammetry (CV) (Naya et al., 2001). Additionally, it has been used in reactions involving vinylsilanes and Lewis acid-activated iodosylbenzene, leading to the stereospecific synthesis of vinyliodonium tetrafluoroborates (Ochiai et al., 1988).

Physical Properties Analysis

The physical properties of tropylium tetrafluoroborate, such as solubility, stability in various media, and reactivity, are crucial for its application in synthetic chemistry. Its lipophilicity and stability against acid and oxidants have been noted in related compounds, providing insights into its behavior in different environments (Nishida et al., 1984).

Scientific Research Applications

  • Organic Chemistry

    • Application : Tropylium ion, a non-benzenoid aromatic species, works as a catalyst in a large number of organic transformations .
    • Methods : The tropylium ion brings about organic transformations such as hydroboration reactions, ring contraction, the trapping of enolates, oxidative functionalization, metathesis, insertion, acetalization, and trans-acetalization reactions . It also functions as a coupling reagent in synthetic reactions .
    • Results : The primary purpose of using tropylium ions in organic reactions is to replace transition metals in catalysis chemistry. It outperforms transition-metal catalysts in terms of its yield, moderate conditions, non-toxic byproducts, functional group tolerance, selectivity, and ease of handling .
  • Synthesis of Macrocyclic Compounds and Cage Structures

    • Application : The tropylium ion’s versatility can be seen in its role in the synthesis of macrocyclic compounds and cage structures .
    • Methods : The tropylium ion, bearing a charge, is more prone to nucleophilic/electrophilic reactions than neutral benzenoid equivalents. This ability enables it to assist in a variety of chemical reactions .
    • Results : The tropylium ion is simple to synthesize in the laboratory and has been increasingly utilized in the facilitation of organic conversions .
  • Stimuli-Responsive Organic Dyes

    • Application : Tropylium ions are used to derive a family of novel ‘push-and-pull’ organic dyes with strong absorption in the visible range .
    • Methods : These stable organic dyes are highly stimuli-responsive, demonstrated by their sensitivity towards solvent, pH change, redox reaction, Lewis base, and counterion .
    • Results : These dyes are potentially useful compounds for opto-electronic applications .
  • Retro-Buchner Reactions

    • Application : Tropylium tetrafluoroborate is used as a reactant or reagent in Retro-Buchner reactions for the synthesis of arylcyclopropanes .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • α-Cyanation of Imines

    • Application : Tropylium tetrafluoroborate is involved in α-Cyanation of imines .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Electrochemical Redox Transformations

    • Application : Tropylium tetrafluoroborate is used in electrochemical redox transformations .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Desymmetrization for Access to Homocalystegine Analogs or Aminocycloheptitols

    • Application : Tropylium tetrafluoroborate is used as a reactant or reagent in the desymmetrization process to access homocalystegine analogs or aminocycloheptitols .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Stereoselective α-Alkylation of Aldehydes with Stable Carbocations

    • Application : Tropylium tetrafluoroborate is involved in the stereoselective α-alkylation of aldehydes with stable carbocations .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Oxidative C-H Activation of Aliphatic Aldehydes

    • Application : Tropylium tetrafluoroborate is used in oxidative C-H activation of aliphatic aldehydes .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Host–Guest and Polymerization Chemistry

    • Application : Tropylium tetrafluoroborate and its derivatives can be utilized further in host–guest and polymerization chemistry .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Synthesis of Arylcyclopropanes

    • Application : Tropylium tetrafluoroborate is used as a reactant or reagent in Retro-Buchner reactions for the synthesis of arylcyclopropanes .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Desymmetrization for Access to Homocalystegine Analogs or Aminocycloheptitols

    • Application : Tropylium tetrafluoroborate is used as a reactant or reagent in the desymmetrization process to access homocalystegine analogs or aminocycloheptitols .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Stereoselective α-Alkylation of Aldehydes with Stable Carbocations

    • Application : Tropylium tetrafluoroborate is involved in the stereoselective α-alkylation of aldehydes with stable carbocations .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Oxidative C-H Activation of Aliphatic Aldehydes

    • Application : Tropylium tetrafluoroborate is used in oxidative C-H activation of aliphatic aldehydes .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Host–Guest and Polymerization Chemistry

    • Application : Tropylium tetrafluoroborate and its derivatives can be utilized further in host–guest and polymerization chemistry .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Synthesis of Arylcyclopropanes

    • Application : Tropylium tetrafluoroborate is used as a reactant or reagent in Retro-Buchner reactions for the synthesis of arylcyclopropanes .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

Tropylium tetrafluoroborate may form combustible dust concentrations in air and causes severe skin burns and eye damage . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and handle in accordance with good industrial hygiene and safety practice .

Future Directions

The tropylium ion has been utilized in a variety of organic conversions, and the last two decades have witnessed a phenomenal upsurge in its utilization . It outperforms transition-metal catalysts in terms of its yield, moderate conditions, non-toxic byproducts, functional group tolerance, selectivity, and ease of handling . Therefore, it is expected that the tropylium ion and its derivatives can certainly be utilized further in host–guest and polymerization chemistry .

properties

IUPAC Name

cyclohepta-1,3,5-triene;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7.BF4/c1-2-4-6-7-5-3-1;2-1(3,4)5/h1-7H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVQHTIKOZVGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C[CH+]C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301068844
Record name Cycloheptatrienylium tetrafluoroborate(1-) (1:1)
Source EPA DSSTox
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Molecular Weight

177.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tropylium tetrafluoroborate

CAS RN

27081-10-3
Record name Tropylium tetrafluoroborate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloheptatrienylium, tetrafluoroborate(1-) (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cycloheptatrienylium tetrafluoroborate(1-) (1:1)
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Record name Cycloheptatrienylium tetrafluoroborate(1-)
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Record name TROPYLIUM TETRAFLUOROBORATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
648
Citations
AM Romanin, A Venzo, A Ceccon - Journal of Electroanalytical Chemistry …, 1980 - Elsevier
… The preparation of tricarbonylchromium-tropylium tetrafluoroborate and of … by reduction with zinc of tricarbonylchromium-tropylium tetrafluoroborate [4]. Tropylium tetrafluoroborate and bi…
Number of citations: 13 www.sciencedirect.com
AM Romanin, A Ceccon, A Venzo - Journal of Electroanalytical Chemistry …, 1981 - Elsevier
… For such reasons we have synthesized and studied only the tertiary-butyl tropylium tetrafluoroborate, which is very stable and can be handled like the parent tetrafluoroborate. The …
Number of citations: 12 www.sciencedirect.com
SH Doan, TV Nguyen - Green Chemistry, 2022 - pubs.rsc.org
… In conclusion, we have developed a new practical method employing tropylium tetrafluoroborate as a ‘traceless’ reaction promoter for hydroboration reactions. It is amenable for the …
Number of citations: 4 pubs.rsc.org
Z Fan, SF Ni, JY Pang, LT Guo, H Yang… - The Journal of …, 2022 - ACS Publications
Herein, we report a novel strategy for the formation of copper carbene via the cycloisomerization of the π-alkyne–Cu(I) complex from terminal alkynes and tropylium tetrafluoroborate. …
Number of citations: 1 pubs.acs.org
M Lämsä, K Raitamaa… - Journal of physical …, 1999 - Wiley Online Library
… tropylium tetrafluoroborate was followed by absorption changes in the UV–visible spectra. … , not found in the spectrum of either tropylium tetrafluoroborate or P3. The intensity of the new …
Number of citations: 16 onlinelibrary.wiley.com
YV Tomilov, DN Platonov, EV Shulishov… - Tetrahedron, 2013 - Elsevier
… All chemical reagents and solvents were purchased from commercial sources and used without additional purified (tropylium tetrafluoroborate (5a) was used from Aldrich). Hepta(…
Number of citations: 14 www.sciencedirect.com
M Lämsä, T Suorsa, J Pursiainen… - Chemical …, 1996 - pubs.rsc.org
… The dibenzo-24-crown-8-tropylium tetrafluoroborate complex 3 (Scheme 1) was prepared§ in acetonitrile and crystallised from acetonitrile-l,2-dichloroethane for an X-ray diffraction … The …
Number of citations: 20 pubs.rsc.org
RB Banks, SD Barnett - Biochemical and biophysical research …, 1986 - Elsevier
… plot for the oxidation of tropylium tetrafluoroborate by rabbit … umole; pH 7.8), EDTA (.2 nmole), tropylium tetrafluoroborate … contained all components except tropylium tetrafluoroborate. …
Number of citations: 4 www.sciencedirect.com
JE Andersson - … Section B: Structural Crystallography and Crystal …, 1979 - scripts.iucr.org
(IUCr) X-ray crystallographic studies on cycloheptadithiophene compounds and similar systems. X. The crystal structure of dithieno[1,2-b:5,4-b']tropylium tetrafluoroborate at 143 and …
Number of citations: 5 scripts.iucr.org
EN Hattersley - 1998 - scholarworks.wm.edu
… tropylium tetrafluoroborate or 7-ethoxycyclohepta-l,3,5-triene. Their study determined that the reaction of organolithium and organozinc compounds with tropylium tetrafluoroborate is a …
Number of citations: 3 scholarworks.wm.edu

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